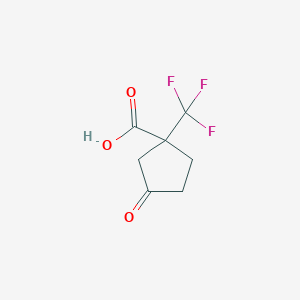

Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-

Description

Cyclopentanecarboxylic acid derivatives are a class of aliphatic carboxylic acids with a cyclopentane backbone. The compound Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)- features a ketone group at position 3 and a trifluoromethyl (-CF₃) substituent at position 1. These functional groups significantly alter its physicochemical properties compared to the parent compound, cyclopentanecarboxylic acid (CAS 3400-45-1, molecular weight 114.14) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-oxo group increases acidity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H7F3O3 |

|---|---|

Molecular Weight |

196.12 g/mol |

IUPAC Name |

3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)6(5(12)13)2-1-4(11)3-6/h1-3H2,(H,12,13) |

InChI Key |

SRSVWQYZKQZJEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1=O)(C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Cyclopentanone Derivatives

A common synthetic approach involves the reaction of cyclopentanone with trifluoromethyl iodide or other trifluoromethylating agents to introduce the trifluoromethyl group at the 1-position of the cyclopentane ring. This step is typically followed by oxidation reactions to install the carboxylic acid group at the same carbon, yielding the 1-(trifluoromethyl)carboxylic acid derivative with a ketone at the 3-position.

- The trifluoromethyl group is introduced via nucleophilic or radical trifluoromethylation reagents under controlled conditions.

- Oxidation to the carboxylic acid often involves strong oxidants or catalytic oxidation methods to convert intermediate alcohols or aldehydes to the acid.

Oxidative Functionalization and Carboxylation

After trifluoromethylation, the ketone functionality at the 3-position is either retained from the starting cyclopentanone or formed by selective oxidation. The carboxylic acid group is introduced by oxidation of an intermediate methyl or aldehyde group or by direct carboxylation reactions.

Example Synthetic Procedure (Generalized)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Cyclopentanone + Trifluoromethyl iodide, base or catalyst | Trifluoromethylation at 1-position | Formation of 1-(trifluoromethyl)cyclopentanone intermediate |

| 2 | Oxidizing agent (e.g., KMnO4, CrO3, or catalytic oxidation) | Oxidation of side chain or direct carboxylation | Introduction of carboxylic acid group at 1-position |

| 3 | Purification (crystallization, extraction) | Isolation of pure 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid | Product with typical yields ranging 40-70% depending on conditions |

Notes on Reaction Conditions

- The trifluoromethylation step requires careful control of temperature and reaction time to avoid overreaction or decomposition.

- Oxidation steps should be optimized to prevent overoxidation or degradation of the trifluoromethyl group.

- Solvent choice (e.g., toluene, ether) and purification methods (e.g., drying over sodium sulfate, recrystallization) are critical for obtaining high purity product.

Analytical Data and Characterization

The compound is characterized by several spectroscopic and analytical techniques:

| Technique | Key Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) | 1H NMR shows signals corresponding to cyclopentane protons, a broad singlet for carboxylic acid proton (~10-11 ppm), and characteristic shifts for protons adjacent to trifluoromethyl and ketone groups. 13C NMR shows signals for carbonyl carbons (~180 ppm), trifluoromethyl carbon (quartet due to CF3 coupling), and ring carbons. |

| Infrared Spectroscopy (IR) | Strong absorption bands for carboxylic acid O-H stretch (2800-3200 cm^-1), ketone C=O stretch (~1700-1750 cm^-1), and C-F stretches. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight 196.12 g/mol; fragmentation patterns include loss of COOH or CF3 groups. |

| X-ray Crystallography | Confirms molecular structure, showing the relative positions of trifluoromethyl, ketone, and carboxylic acid groups on the cyclopentane ring. |

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Differences | Application Impact |

|---|---|---|---|---|

| Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)- | 196.12 | Ketone, carboxylic acid, trifluoromethyl | Presence of ketone and trifluoromethyl group enhances reactivity and lipophilicity | Useful intermediate in pharmaceuticals, organic synthesis |

| 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid | 182.14 | Carboxylic acid, trifluoromethyl | Lacks ketone group, less reactive | Primarily used in organic synthesis |

The ketone group in the 3-position significantly influences the chemical reactivity and potential biological activity of the compound, differentiating it from similar trifluoromethylated cyclopentane carboxylic acids.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Trifluoromethylation of cyclopentanone followed by oxidation | Cyclopentanone, trifluoromethyl iodide | Base or catalyst for trifluoromethylation, oxidants (KMnO4, CrO3) | Controlled temperature, reflux, mild to strong oxidizing conditions | 40-70 | Straightforward, uses commercially available reagents | Requires careful control to avoid side reactions |

| Multi-step synthesis via intermediate esters and hydrolysis (analogous to cyclobutane derivatives) | Dialkyl esters of dicarboxylic acids | Acid hydrolysis, oxidation | Reflux with acid, extraction, drying | Variable (50-75) | Scalable, uses inexpensive materials | Longer reaction times, multiple purification steps |

Research Findings and Applications

- The trifluoromethyl group enhances the compound's lipophilicity, improving membrane permeability, which is valuable in drug design.

- The ketone and carboxylic acid functionalities allow for further chemical modifications, enabling the synthesis of complex molecules.

- Studies indicate potential use as intermediates in pharmaceuticals and agrochemicals due to their unique electronic and steric properties.

Chemical Reactions Analysis

Types of Reactions: 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

While the search results provide information on cyclopentane carboxylic acid derivatives and related compounds, there is no direct information available regarding specific applications, case studies, or comprehensive data tables for "Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-". However, the search results do provide some relevant context regarding its potential applications in medicinal chemistry and synthesis:

Medicinal Chemistry

- Treatment of Respiratory and Cardiovascular Disorders Novel 2,5-disubstituted cyclopentane carboxylic acid derivatives are useful in the treatment and prevention of respiratory, pulmonary, and cardiovascular disorders . These derivatives can be used alone or in combination for the production of medicaments .

- Human Macrophage Elastase (HME) Inhibition Some cyclopentane carboxylic acid derivatives may inhibit human macrophage elastase (HME), which is implicated in the degradation of proteins such as elastin, found in high concentrations in the lung and arteries. Selective inhibitors of HME may be useful in treating chronic obstructive pulmonary disease (COPD) .

*Newer MMP inhibitors, characterized by increased selectivity, have been clinically tested, including compounds referred to explicitly as MMP-12 inhibitors .

Chemical Synthesis

- Building Blocks for Research 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid is a building block for chemical research . AChemBlock offers this compound (CAS: 787640-49-7) with 97% purity .

- Synthesis of Isoxazoline and Isoxazolidine Derivatives Bis(trimethylsilyl)ketene acetals react with activated N-triflyl isoxazoles to afford novel products . In the reaction, when the isoxazole is substituted at the 5-position by a methyl group, a lactonization product is formed .

- Synthesis of 1-(Trifluoromethyl)cyclopent-3-enecarboxylic Acid Derivatives 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters are useful for creating trifluoromethyl building blocks .

Other Cyclopentane Derivatives

Mechanism of Action

The mechanism of action of 3-oxo-1-(trifluoromethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)- with key analogs:

Key Observations:

Substituent Influence :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing acidity and stability compared to the hexyl group in 2-hexyl-3-oxocyclopentanecarboxylic acid .

- 3-Oxo groups are common in bioactive compounds, as seen in plant growth regulators () and synthetic intermediates .

Molecular Weight and Complexity :

- The target compound is less complex than the spiro-derivative (MW 566.79), which includes fluorophenyl and spirocyclic moieties for targeted drug design .

- Cyclohexane analogs like 3-O-Feruloylquinic acid exhibit distinct ring size and hydroxylation patterns, favoring natural product applications .

Applications: Parent compound: Used in fine chemicals and amino acid synthesis . Terpenoid derivatives: Employed in plant growth regulation due to structural similarity to natural terpenes . Pharmaceutical derivatives: Complex substituents (e.g., fluorophenyl) improve target binding and pharmacokinetics .

Functional Group Reactivity and Bioactivity

- Carboxylic Acid vs. Ester: Ester derivatives (e.g., terpenoid ester in ) exhibit higher volatility and bioavailability compared to carboxylic acids .

- Trifluoromethyl vs. Hexyl : The -CF₃ group increases lipophilicity (logP) and resistance to metabolic degradation, making it advantageous in drug design compared to the bulky hexyl chain .

- Ketone Group : The 3-oxo group facilitates hydrogen bonding and coordination with metal catalysts, enhancing synthetic utility .

Research Findings and Limitations

- Synthetic Pathways : Patent data () highlights the use of cyclopentanecarboxylic acid derivatives as intermediates in multi-step syntheses, though the target compound’s specific route remains underexplored .

- Structural Diversity : Cyclopentane derivatives exhibit broad applicability, but substituent choice (e.g., trifluoromethyl vs. fluorophenyl) dictates niche uses in agrochemicals or pharmaceuticals .

Biological Activity

Cyclopentanecarboxylic acid, 3-oxo-1-(trifluoromethyl)-, also known by its CAS number 787640-49-7, is a compound that has garnered interest in various fields of biological research. Its unique trifluoromethyl group and cyclopentane structure suggest potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C7H7F3O3

- Molecular Weight : 196.13 g/mol

- IUPAC Name : 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid

- Purity : 97% .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related cyclopentane derivatives have shown effective inhibition against various Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antitumor Activity

Cyclopentanecarboxylic acid derivatives have been explored for their antitumor properties. A notable case study involved a structurally similar compound that demonstrated cytotoxic effects against several cancer cell lines, including HL60 and MCF7. The exact mechanism remains under investigation, but it is hypothesized to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, studies on cyclopentane carboxylic acids have highlighted their role in inhibiting protein tyrosine phosphatases, which are crucial in cellular signaling pathways related to cancer progression .

Case Studies

- Antimicrobial Activity :

- Cytotoxicity :

- Enzyme Interaction :

Data Table: Biological Activities of Cyclopentanecarboxylic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.